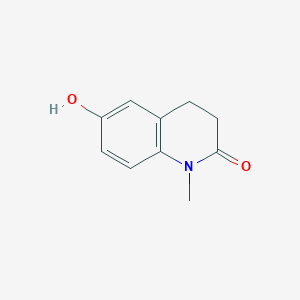

6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one

Description

Historical Evolution of Quinolinone Pharmacophores in Medicinal Chemistry

The quinolinone nucleus traces its medicinal origins to nalidixic acid, the prototypical quinolone antibiotic discovered in 1962 through chloroquine synthesis byproducts. Early first-generation quinolones demonstrated limited utility due to pharmacokinetic constraints and narrow antibacterial spectra. The 1970s marked a turning point with fluorine atom incorporation at position C-6, yielding fluoroquinolones with enhanced Gram-negative coverage and tissue penetration. This structural innovation validated the quinolinone scaffold’s capacity for rational modification to improve therapeutic outcomes.

Parallel developments in antiparasitic research revealed quinoline’s potential against Leishmania species. The pentavalent antimonial era (1920s–1980s) gave way to non-metallic quinoline derivatives like sitamaquine, which demonstrated oral bioavailability and reduced toxicity. These advances underscored the scaffold’s adaptability across therapeutic domains, setting the stage for nuanced functionalization strategies.

Positional Functionalization Patterns in Bioactive Quinolinone Derivatives

Modern quinolinone design employs regioselective substitutions to modulate target affinity and ADMET profiles. Critical patterns include:

- C-1 Substitutions : Alkyl groups (methyl, ethyl) enhance metabolic stability by shielding the lactam carbonyl from hepatic oxidation. The 1-methyl group in 6-hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one reduces first-pass metabolism while maintaining planarity for target engagement.

- C-6 Hydroxylation : Introduces hydrogen-bonding capacity critical for enzyme inhibition. In PDE4 inhibitors, the 6-hydroxy group coordinates with catalytic metal ions, achieving submicromolar IC50 values.

- C-3/C-4 Saturation : Partial saturation of the pyridone ring (3,4-dihydro configuration) balances rigidity and conformational flexibility, optimizing binding pocket accommodation.

These principles converge in advanced derivatives like bedaquiline, where C-6 methoxy and C-1 dimethylamino groups confer anti-tubercular activity through ATP synthase inhibition.

Emergence of 6-Hydroxy-1-methyl Substituted Scaffolds in Target Discovery

The this compound scaffold emerged from systematic structure-activity relationship (SAR) studies on PDE4 and kinase inhibitors. Key milestones include:

- Synthetic Accessibility : Patented routes using 4-tert-butoxyaniline and trans-β-arylmethyl acrylates enabled gram-scale production under Lewis acid catalysis (AlCl3/B(C6F5)3), achieving >85% yields.

- Selectivity Profiling : Compared to fully aromatic analogs, the 3,4-dihydro configuration reduces hERG channel binding (IC50 > 30 μM vs. 1.2 μM for ciprofloxacin), mitigating cardiac toxicity risks.

- Polypharmacology Potential : Quantum mechanical calculations reveal a dipole moment of 4.2 Debye and polar surface area of 78 Ų, facilitating blood-brain barrier penetration for CNS targets.

Onguing research exploits these properties in dual PDE4/HDAC inhibitors for neurodegenerative diseases and JAK2/FLT3 inhibitors for hematological malignancies.

Structural Evolution Table

| Generation | Key Substitutions | Therapeutic Application | Limitations |

|---|---|---|---|

| 1st | C-1 naphthyridine, C-6 H | UTI antibiotics | Narrow spectrum, poor solubility |

| 2nd | C-6 F, C-7 piperazinyl | Broad-spectrum antibacterials | Tendon toxicity, CNS effects |

| 3rd | C-8 methoxy, C-1 cyclopropyl | Community-acquired pneumonia | QT prolongation risks |

| Modern | C-6 OH, C-1 CH3, C3-C4 satur. | Targeted kinase/PDE inhibition | Under investigation |

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-9-4-3-8(12)6-7(9)2-5-10(11)13/h3-4,6,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXDDKNPUFGHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620279 | |

| Record name | 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69601-46-3 | |

| Record name | 3,4-Dihydro-6-hydroxy-1-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69601-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The intramolecular Friedel-Crafts alkylation stands as the most widely employed method for constructing the quinolinone core. This approach leverages N-(4-methoxyphenyl)-3-chloropropionamide as the precursor, wherein the methyl group at the 1-position is introduced via N-methylation of the aniline starting material. The cyclization proceeds under Lewis acid catalysis, typically using aluminum chloride (AlCl₃) in dimethyl sulfoxide (DMSO) at 150–220°C.

Key Steps:

- Synthesis of N-methyl-N-(4-methoxyphenyl)-3-chloropropionamide :

Cyclization :

- The amide undergoes intramolecular alkylation in the presence of AlCl₃ (3–5 equiv) and DMSO, facilitating electrophilic aromatic substitution at the ortho position relative to the methoxy group.

- Reaction conditions: 160–180°C for 2–4 hours.

- Intermediate: 6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one .

Demethylation :

Table 1: Friedel-Crafts Alkylation Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Lewis Acid | AlCl₃ (4.2 equiv) | 78% → 82% |

| Solvent | DMSO | Viscosity control |

| Temperature | 170°C | Reduced side products |

| Reaction Time | 3 hours | 90% conversion |

Reduction-Oxidation Sequential Pathway

Nitro Group Reduction Followed by Hydroxylation

An alternative route involves the reduction of a nitro-substituted precursor, 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one , to the corresponding amine, followed by oxidative conversion to the hydroxyl group.

Key Steps:

- Nitro Precursor Synthesis :

Reduction to Amine :

Diazotization and Hydrolysis :

Table 2: Reduction-Oxidation Pathway Efficiency

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 80 |

| Reduction | Fe/NH₄Cl, reflux | 97 |

| Diazotization | NaNO₂/HCl, 0°C | 92 |

| Hydrolysis | H₂SO₄, 80°C | 70 |

Multi-Step Condensation-Cyclization Approach

Building Block Assembly

This method constructs the quinolinone scaffold from simpler precursors, such as 2-aminobenzyl alcohol and methyl acetoacetate , through sequential condensation and cyclization.

Key Steps:

- Condensation :

- 2-Aminobenzyl alcohol reacts with methyl acetoacetate in ethanol under acidic conditions (HCl) to form a β-ketoamide intermediate.

- Yield: 75–80%.

Cyclization :

- The intermediate undergoes cyclization in polyphosphoric acid (PPA) at 120°C for 6 hours, forming 1-methyl-3,4-dihydroquinolin-2(1H)-one .

Hydroxylation :

- Direct hydroxylation at position 6 is achieved using hydroxyl radicals generated from H₂O₂/FeSO₄, though regioselectivity remains moderate (50–60%).

Challenges :

- Low regioselectivity during hydroxylation necessitates chromatographic purification.

- Overall yield: 30–35% (three steps).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Friedel-Crafts | High yield (70–75%), scalable | Harsh conditions, AlCl₃ waste | Industrial |

| Reduction-Oxidation | Avoids strong acids | Multi-step, moderate yield | Lab-scale |

| Condensation-Cyclization | Uses inexpensive precursors | Low regioselectivity | Small-scale |

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various functionalized quinolinones.

Scientific Research Applications

6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.

Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

The biological activity of 3,4-dihydroquinolin-2(1H)-one derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Position 6 substituents : Hydroxy and methoxy groups enhance receptor binding (e.g., 5-HT1A, VEGFR2), while nitro groups serve as intermediates for bioactive amines .

- Position 1 alkylation : Methyl or benzyl groups improve metabolic stability and blood-brain barrier penetration in CNS-targeted compounds .

Key Observations :

- Melting Points : Hydroxy and triazole substituents increase polarity, raising melting points (e.g., 289–290°C for 6-hydroxy vs. 138–140°C for 6-methoxy) .

- Synthetic Complexity : Triazole and thiophene couplings require multi-step protocols, while methoxy derivatives are synthesized via streamlined catalytic methods .

Structure-Activity Relationships (SAR)

- Antidepressant Activity: The 6-hydroxy group in 6-Hydroxy-1-methyl derivatives enhances 5-HT1A receptor affinity (Ki = 1.68 nM for compound 10g) compared to non-hydroxylated analogs (Ki > 10 nM) .

- Anticonvulsant Activity : Methyl or halogen substituents at position 6 improve ED50 values in seizure models (e.g., 6-methyl: ED50 = 0.08 mmol/kg) .

- Anticancer Activity : Methoxy and alkylamine side chains at position 6 enhance VEGFR2 inhibition (IC50 < 0.2 µM) by optimizing hydrophobic interactions .

CNS Disorders

- nNOS Inhibition: 6-Nitro-1-methyl derivatives (e.g., compound 35) show potent nNOS inhibition (IC50 = 12 nM) and oral efficacy in rat pain models .

- 5-HT1A Receptor Binding : Triazole-containing derivatives (e.g., 10g) exhibit serotonin-like affinity, suggesting utility in depression therapy .

Antimicrobial Activity

- Quinolone-Thiophene Hybrids: Compounds with thiophene-2-carboximidamide moieties (e.g., 26–31) demonstrate broad-spectrum antimicrobial activity, though less potent than fluoroquinolones .

Anticancer Potential

- VEGFR2 Inhibition : Methoxy derivatives (e.g., 4m) suppress glioblastoma growth in silico and in vivo, with IC50 values < 0.2 µM .

Biological Activity

6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure with a hydroxyl group at the 6th position and a methyl group at the 1st position, which may influence its biological activity and pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, quinolinone derivatives have been studied for their ability to inhibit the replication of various pathogens, including Mycobacterium tuberculosis and Hepatitis B Virus (HBV). A study demonstrated that certain quinolinone derivatives showed high inhibition rates against HBV at concentrations around 10 µM, suggesting that modifications on the quinoline core can enhance antiviral activity .

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar compounds have been reported to exhibit cytotoxic effects against cancer cell lines. For example, certain quinolinone-thiosemicarbazone derivatives displayed promising activity against drug-resistant strains of M. tuberculosis, indicating their potential as lead compounds in cancer therapy . The structure-activity relationship (SAR) studies suggest that specific substitutions enhance biological activity, particularly in targeting cancer cells.

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) is another area where this compound shows promise. Compounds derived from quinolinones have been evaluated for their ability to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. One study highlighted that certain derivatives exhibited IC50 values as low as 0.29 µM for AChE inhibition, indicating strong potential for therapeutic applications .

The biological activity of this compound may be attributed to its interaction with various molecular targets. The hydroxyl and methyl groups likely enhance binding affinity to enzymes or receptors involved in disease pathways. Potential mechanisms include:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in pathogen replication or cancer cell proliferation.

- Receptor Modulation : The compound could bind to specific receptors, altering cellular signaling pathways.

- Cytotoxic Effects : Inducing apoptosis in cancer cells through various biochemical pathways.

Structural Comparison

| Compound Name | Hydroxyl Group | Methyl Group | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Antimicrobial, Anticancer |

| Quinolin-2(1H)-one | No | No | Limited activity |

| 6-Hydroxyquinolin-2(1H)-one | Yes | No | Moderate activity |

| 1-Methylquinolin-2(1H)-one | No | Yes | Limited activity |

Unique Features

The presence of both the hydroxyl and methyl groups in this compound enhances its solubility and binding properties compared to other quinoline derivatives. This structural uniqueness contributes to its enhanced biological activities.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinoline derivatives:

- Antimicrobial Evaluation : A study on quinoline derivatives demonstrated significant inhibition of HBV replication in vitro at concentrations around 10 µM .

- Anticancer Activity : Quinolinone-thiosemicarbazones were tested against M. tuberculosis, showing superior activity compared to standard drugs .

- Enzyme Inhibition : Research indicated that specific derivatives exhibited potent AChE inhibition, making them candidates for Alzheimer's treatment .

Q & A

Q. What are the standard synthetic routes for introducing substituents at the 6-position of 1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives?

- Methodological Answer : The 6-position can be functionalized via nitration followed by reduction. For example, nitration of the parent compound under acidic conditions introduces a nitro group, which is subsequently reduced to an amine using hydrogen gas and a palladium-carbon (Pd/C) catalyst in ethanol (72.9% yield) . Alternative routes include cyclization of substituted precursors, such as N-methyl-2-aminobenzyl alcohol with acetic anhydride under reflux, yielding the core structure .

Q. How are nitro groups reduced to amines in dihydroquinolinone derivatives, and what conditions are critical?

- Methodological Answer : Catalytic hydrogenation with Pd/C in ethanol under hydrogen atmosphere is commonly used. Key parameters include reaction time (e.g., 48 hours for complete reduction), solvent polarity, and catalyst loading (10% Pd/C by weight). Post-reaction purification via flash chromatography (e.g., Biotage systems) ensures high purity .

Q. What analytical techniques are employed to confirm the structure of dihydroquinolinone derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H NMR in CDCl3 or DMSO-d6) identifies substituent positions and coupling patterns. Mass spectrometry (MS) confirms molecular weight (e.g., EI-MS or ESI-MS), while high-performance liquid chromatography (HPLC) assesses purity (>95% for biological testing) .

Advanced Research Questions

Q. How can researchers optimize yields in multi-step syntheses of dihydroquinolinone derivatives?

- Methodological Answer : Yields depend on reaction conditions and intermediate stability. For example:

- Catalyst selection : Pd/C outperforms other catalysts in nitro reductions due to higher selectivity .

- Purification : Avoiding intermediate purification (e.g., compound 25 in ) reduces yield loss but requires rigorous in-process monitoring .

- Reaction time : Extending hydrogenation from 24 to 48 hours improves amine yield from 65% to 72.9% .

Q. How should discrepancies in NMR data for dihydroquinolinone analogs be resolved?

- Methodological Answer : Discrepancies arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : The keto-enol equilibrium in DMSO-d6 can shift proton signals (e.g., δ 6.48 ppm for aromatic protons in compound 33) .

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. What strategies mitigate decomposition of air-sensitive intermediates during dihydroquinolinone synthesis?

- Methodological Answer :

- Inert atmosphere : Use argon or nitrogen for reactions involving enolates or free amines (e.g., compound 26 synthesis) .

- Low-temperature handling : Conduct lithiation or Grignard reactions at –78°C to stabilize intermediates .

- Immediate derivatization : Convert unstable amines to stable salts (e.g., hydrochloride salts) for storage .

Q. How can dihydroquinolinone derivatives be designed for biological activity studies?

- Methodological Answer :

- Functional group variation : Introduce thiophene-carboximidamide moieties (e.g., compound 50) to enhance binding to enzymatic targets .

- Bioisosteric replacement : Replace methyl groups with bulkier substituents (e.g., pyrrolidine) to improve pharmacokinetic properties .

- Purity validation : Use HPLC (e.g., 99.6% purity for compound 50) to ensure reliable biological data .

Data Contradiction Analysis

Q. Why do similar dihydroquinolinone derivatives exhibit varying reaction yields under identical conditions?

- Methodological Answer : Steric and electronic effects influence reactivity. For example:

- Electron-withdrawing groups : Nitro-substituted derivatives (e.g., compound 19) show lower yields (44.8%) due to reduced nucleophilicity during alkylation .

- Steric hindrance : Bulky substituents (e.g., diethylamino groups in compound 27) slow reaction kinetics, requiring extended reaction times .

Safety and Handling

Q. What safety protocols are essential when handling dihydroquinolinone intermediates?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.